Octachlorotrisilane

Silicon nanowires CVD precursor electrical resistivity

Octachlorotrisilane (OCTS, Si₃Cl₈) is a perchlorinated oligosilane within the chlorosilane family, characterized by a linear Si–Si–Si backbone and eight terminal chlorine atoms that define its high reactivity and moisture sensitivity. It is a colorless liquid at ambient conditions with a molecular weight of 367.88 g/mol, a boiling point of approximately 211–216 °C, and a density of ~1.59–1.62 g/cm³.

Molecular Formula Cl8Si3
Molecular Weight 367.9 g/mol
CAS No. 13596-23-1
Cat. No. B080584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctachlorotrisilane
CAS13596-23-1
Molecular FormulaCl8Si3
Molecular Weight367.9 g/mol
Structural Identifiers
SMILES[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl
InChIInChI=1S/Cl8Si3/c1-9(2,3)11(7,8)10(4,5)6
InChIKeyPZKOFHKJGUNVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octachlorotrisilane (CAS 13596-23-1) for Advanced Silicon Precursor Procurement


Octachlorotrisilane (OCTS, Si₃Cl₈) is a perchlorinated oligosilane within the chlorosilane family, characterized by a linear Si–Si–Si backbone and eight terminal chlorine atoms that define its high reactivity and moisture sensitivity [1]. It is a colorless liquid at ambient conditions with a molecular weight of 367.88 g/mol, a boiling point of approximately 211–216 °C, and a density of ~1.59–1.62 g/cm³ . Its primary recognized utility is as a liquid precursor for chemical vapor deposition (CVD) of silicon-containing films and nanostructures, as well as a building block for higher polychlorosilanes and silicon carbide materials [2].

Why Octachlorotrisilane Cannot Be Simply Swapped with Other Chlorosilanes in Process Chemistry


Octachlorotrisilane occupies a unique position among chlorosilane precursors because its three-silicon backbone provides a distinct silicon-to-chlorine stoichiometry (Si:Cl = 3:8) that directly influences deposition rate, film morphology, and thermal decomposition pathways, which cannot be replicated by simpler chlorosilanes such as SiCl₄ (Si:Cl = 1:4) or by higher homologues like decachlorotetrasilane (Si:Cl = 4:10) [1][2]. Unlike trichlorosilane (HSiCl₃), OCTS contains no Si–H bonds, eliminating hydride-based reduction chemistry and altering nucleation behavior in CVD processes [1]. Furthermore, the thermal decomposition of OCTS over the range 400–1000 K follows a different mechanistic trajectory than that of hexachlorodisilane (Si₂Cl₆), leading to distinct intermediate populations and ultimately different silicon deposition characteristics [2]. These thermodynamic and structural differences mean that substituting OCTS with a generic chlorosilane in a validated process will predictably alter film quality, growth rate, and dopant incorporation efficiency.

Quantitative Differentiation of Octachlorotrisilane Against Key Comparators: An Evidence Guide


Silicon Nanowire Resistivity: OCTS vs. Neopentasilane Precursor Performance

When octachlorotrisilane (OCTS) is used as the silicon precursor for vapor–liquid–solid (VLS) synthesis of intrinsic single-crystalline Si nanowires, the resulting nanowires exhibit a specific resistivity of ρ ≈ 6 kΩ·cm, with preferred [111] growth direction and high crystallinity [1]. In contrast, silicon nanowires grown under comparable VLS conditions using neopentasilane (Si(SiH₃)₄) as a precursor have been reported to yield significantly lower resistivity values and different growth orientations, demonstrating that precursor choice directly determines electrical properties [2].

Silicon nanowires CVD precursor electrical resistivity

Doped Silicon Nanowire Conductivity: p-Type and n-Type OCTS-Grown Nanowires vs. Typical Disilane-Grown NWs

Using OCTS with in situ dopant addition (BBr₃ for p-type, PCl₃ for n-type) in an APCVD process yields highly doped Si nanowires with specific resistivities of ρ ≈ 198 mΩ·cm (p-type) and ρ ≈ 2.7 mΩ·cm (n-type), indicating excellent dopant activation [1]. By comparison, silicon nanowires grown from disilane (Si₂H₆) under similar VLS conditions typically achieve n-type resistivities in the range of ~10–100 mΩ·cm, suggesting that OCTS enables superior n-type doping efficiency and lower resistivity [2].

Doped silicon nanowires CVD doping electrical resistivity

Epitaxial Nanowire Shape Control: Rectangular Si-NWs with OCTS vs. Circular NWs from Other Precursors

Employing a vapor–solid–solid (VSS) mechanism with a nickel catalyst and OCTS as the precursor results in epitaxial growth of rectangular-shaped single-crystalline silicon nanowires, a morphology not typically achieved with more common precursors such as silane (SiH₄) or tetrachlorosilane (SiCl₄), which tend to produce circular cross-section nanowires [1]. This shape anisotropy can significantly impact electronic mobility and light scattering in nanowire devices [1].

Shape-controlled nanowires epitaxial growth silicon nanostructures

Thermal Decomposition Pathways: OCTS vs. Hexachlorodisilane and Tetrachlorosilane for SiC Synthesis

Thermodynamic modeling of the thermal decomposition of octachlorotrisilane over the temperature range 400–1000 K reveals a decomposition pathway that is fundamentally distinct from that of hexachlorodisilane (Si₂Cl₆) and tetrachlorosilane (SiCl₄) [1]. OCTS decomposes to yield a stoichiometric mixture of SiCl₄ and Si, which can be leveraged for low-temperature gas-phase synthesis of silicon carbide (SiC), whereas SiCl₄ alone requires additional carbon and silicon sources to achieve comparable SiC stoichiometry [1][2].

Thermal decomposition silicon carbide thermodynamic modeling

Safety Classification: OCTS and Polychlorosilanes Do Not Exhibit True Oxidizing Hazard (UN Test O.2)

Despite producing a false-positive result in UN Test O.2, octachlorotrisilane (OCTS), along with hexachlorodisilane (HCDS) and decachlorotetrasilane (DCTS), does not possess oxidizing properties; the positive result is an artifact caused by the test substance cellulose reacting with the polychlorosilanes rather than the reverse [1]. This finding is critical for correct hazard classification during transport and storage, as incorrectly labeling these compounds as oxidizers imposes unnecessary safety burdens that do not reflect their true chemical behavior [1].

Chemical safety UN Test O.2 polychlorosilane handling

High-Impact Application Scenarios for Octachlorotrisilane Based on Quantitative Evidence


Semi-Insulating Silicon Nanowire Synthesis for Sensor and Nanoelectronic Device Prototyping

When the target device requires intrinsic silicon nanowires with high resistivity (ρ ≈ 6 kΩ·cm) for biosensing, radiation detection, or resistive switching applications, OCTS is the precursor of choice because it reliably delivers high-crystallinity nanowires with [111] growth orientation and semi-insulating behavior [4]. Alternative precursors such as neopentasilane produce more conductive intrinsic nanowires that would compromise device sensitivity.

Highly Conductive n-Type Silicon Nanowire Fabrication for Nanoelectronic Interconnects

For high-performance nanoelectronic interconnects requiring minimal resistivity, OCTS combined with PCl₃ doping achieves n-type silicon nanowires with a specific resistivity as low as 2.7 mΩ·cm, outperforming disilane-based processes by a factor of 4–40× in conductivity [4]. This establishes OCTS as the superior precursor for n-type nanoelectronic components where low series resistance is critical.

Shape-Controlled Rectangular Silicon Nanowire Growth for Anisotropic Photonic Devices

The ability of OCTS to produce epitaxial, rectangular-shaped silicon nanowires via the VSS mechanism with a nickel catalyst [4] enables unique anisotropic optical and electronic properties. This capability is not achievable with conventional precursors like silane or tetrachlorosilane, making OCTS the necessary precursor when rectangular nanowire morphology is required for light-scattering or directional charge-transport devices.

Low-Temperature Silicon Carbide (SiC) Chemical Vapor Deposition Using Single-Source Precursor Chemistry

OCTS functions as a single-source precursor that delivers both silicon and silicon tetrachloride upon thermal decomposition, simplifying the gas-phase chemistry for SiC synthesis [4]. This reduces the number of precursor gases needed and enables potential lower-temperature SiC deposition compared to separate SiCl₄ and silicon sources, which is valuable for coating complex geometries or temperature-sensitive substrates.

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